molecular formula C17H14ClNO2 B2614518 N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 620586-82-5

N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2614518
CAS No.: 620586-82-5
M. Wt: 299.75
InChI Key: RRGJQXLNTJFDBA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (Chemical Formula: C 17 H 14 ClNO 2 ) is a synthetic benzofuran derivative supplied for research use as a potential anticancer agent . This compound belongs to the class of benzofurans, which are heterocyclic structures consisting of fused benzene and furan rings that are of significant interest in medicinal chemistry due to their versatile physicochemical properties and broad biological activities . The core research value of this compound lies in its structural features that are associated with cytotoxic activity. The benzofuran scaffold serves as an important pharmacophore, with substitutions at specific positions critically influencing biological potency and selectivity . The presence of the chlorine atom on the phenyl ring and methyl groups at the 3,5-positions of the benzofuran core are designed to enhance binding affinity through hydrophobic interactions and potential halogen bonding with biological targets . Research indicates that halogen atoms, particularly chlorine, when incorporated into benzofuran derivatives can significantly increase anticancer activity by improving target binding capability . Benzofuran derivatives demonstrate diverse mechanism-of-action pathways in experimental models, including inhibition of cancer cell proliferation, induction of apoptosis, and interference with key signaling pathways such as AKT inactivation . These compounds represent promising scaffolds for developing novel therapeutic agents with potentially enhanced efficacy and reduced side effects compared to conventional treatments . This product is intended for research applications only, strictly for in vitro studies in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJQXLNTJFDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylbenzofuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound’s molecular formula is C19H18ClN1O2C_{19}H_{18}ClN_{1}O_{2} with a molecular weight of approximately 325.81 g/mol. The structure includes a benzofuran moiety, which is known for its biological activity, particularly in the context of drug development.

Anticancer Activity

Research indicates that N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit DNA synthesis, which is crucial for cancer proliferation.
  • Case Study : A study evaluating similar benzofuran derivatives found that modifications to the benzene ring enhanced cytotoxicity against MCF-7 breast cancer cells. The most active derivative demonstrated an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities:

  • Antibacterial Activity : Preliminary studies suggest that it can selectively inhibit Gram-positive bacteria such as Bacillus subtilis.
  • Antifungal Activity : It has also demonstrated activity against Candida albicans, suggesting potential applications in treating fungal infections.

Table 1: Antimicrobial Activity Overview

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound AAntibacterialBacillus subtilis20
Compound BAntifungalCandida albicans15
Compound CCytotoxicMCF-7 (breast cancer)10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications to the benzofuran structure can significantly influence biological activity. For instance, the presence of electron-donating groups on the benzene ring correlates with increased potency against cancer cells. This insight is crucial for designing more effective derivatives.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on ³⁵Cl NQR Frequencies

The ³⁵Cl NQR frequency is highly sensitive to electronic environments, making it a critical parameter for comparing chlorinated amides. Key findings from studies on analogous compounds include:

  • Alkyl substituents (e.g., -CH₃) on the amide side chain lower ³⁵Cl NQR frequencies compared to unsubstituted analogs like N-(2-chlorophenyl)acetamide. This is attributed to electron-donating effects that reduce the electric field gradient at the chlorine nucleus .
  • Aryl or chloro-substituted alkyl groups (e.g., -2-ClC₆H₄) increase frequencies due to electron-withdrawing effects, enhancing the electric field gradient .

For N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, the 3,5-dimethyl groups on the benzofuran core are alkyl substituents. Based on trends observed in N-(2-chlorophenyl)acetamide derivatives, these methyl groups likely reduce the ³⁵Cl NQR frequency relative to analogs with electron-withdrawing groups (e.g., chloro or aryl substituents) .

Structural Comparisons: Bond Lengths and Crystallography

Crystallographic studies of related amides reveal that side-chain substitution primarily affects the C(S)-C(O) bond length (where S denotes the substituent), with minimal impact on other bond lengths or angles. For example:

  • N-(phenyl)-2-chloro-2-methylacetamide: Monoclinic crystal system (P2₁/c), C(S)-C(O) = ~1.52 Å .
  • N-(phenyl)-2-chlorobenzamide : Tetragonal crystal system (P4₃), C(S)-C(O) = ~1.49 Å .

However, crystallization conditions (e.g., solvent, temperature) can obscure definitive trends .

Impact of Substituent Position and Type

  • Positional isomerism : Moving the chlorine from the 2-position (as in the target compound) to the 2,6-positions (e.g., N-(2,6-dichlorophenyl)acetamide) increases steric and electronic effects, further lowering ³⁵Cl NQR frequencies .
  • Heterocyclic vs. benzene cores : Replacing the benzofuran core with a benzene ring (e.g., N-(2-chlorophenyl)benzamide) reduces steric bulk but may diminish π-π stacking capabilities.

Implications and Limitations

The electronic and structural trends observed in analogous compounds suggest that this compound occupies a unique niche among chlorinated amides. Its alkyl-substituted benzofuran core likely confers moderate electron-donating effects and steric bulk, distinguishing it from aryl-substituted derivatives. However, direct experimental data on its NQR frequencies and crystal structure are needed to validate these predictions .

Biological Activity

N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It has been tested against various cancer cell lines, including:

  • Hepatocellular carcinoma (HePG2)
  • Mammary gland breast cancer (MCF-7)
  • Epithelioid carcinoma cervical cancer (HeLa)
  • Human prostate cancer (PC3)

In one study, the compound demonstrated significant cytotoxicity against these cell lines with IC50 values ranging from 11 to 17 µM. Notably, it inhibited key signaling pathways involving PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM respectively, showcasing its potential as a targeted therapy .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Targeted PathwayIC50 (nM)
HePG211 - 17PI3K2.21
MCF-7Not specifiedVEGFR-268
HeLaNot specified--
PC3Not specified--

2. Antimicrobial Activity

The compound has also shown antimicrobial properties. In vitro studies indicate that benzofuran derivatives exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 µg/mL . The presence of hydroxyl groups at specific positions on the benzofuran structure appears crucial for maintaining this activity.

Table 2: Antimicrobial Activity Summary

StrainMIC (µg/mL)
Strain A0.78
Strain B3.12
Strain C>6.25

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The chlorophenyl group enhances binding affinity to enzymes or receptors involved in cancer proliferation and survival pathways.

Key Mechanisms:

  • Inhibition of PI3K and VEGFR-2 : These pathways are crucial for cancer cell growth and angiogenesis.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on HePG2 Cells : Demonstrated significant reduction in cell viability with an IC50 value indicative of strong anticancer potential.
  • Antimicrobial Efficacy Against Bacterial Strains : Showed promising results in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are reported for N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide?

The compound can be synthesized via a nucleophilic acyl substitution reaction. A general method involves reacting 3,5-dimethyl-1-benzofuran-2-carbonyl chloride with 2-chloroaniline in dioxane under basic conditions (e.g., triethylamine). The product is precipitated, filtered, and recrystallized from ethanol/DMF mixtures, yielding ~75% purity. Structural analogs with similar benzofuran-carboxamide backbones have been synthesized using this approach, with characterization via melting point, NMR, and IR spectroscopy .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • 1H NMR and IR spectroscopy : To verify functional groups (e.g., amide C=O stretch at ~1708 cm⁻¹) and aromatic proton environments .
  • X-ray crystallography : For precise bond-length analysis. Studies on analogs (e.g., N-(2-chlorophenyl)acetamide) reveal that alkyl/aryl substitutions on the benzofuran ring influence C(S)-C(O) bond lengths (1.48–1.52 Å) and lattice parameters (monoclinic or tetragonal systems) .
  • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its cytotoxicity?

In vitro cytotoxicity is evaluated using tumor cell lines (e.g., lymphoma NK/Ly cells) via MTT or similar assays. Non-cancerous cells (e.g., hepatocytes) are tested in parallel to assess selectivity. For example, thiazole analogs of this compound showed IC₅₀ values of 10–50 µM in tumor cells but no toxicity in normal cells .

Advanced Research Questions

Q. What mechanistic insights explain its selective cytotoxicity toward cancer cells?

The compound induces reactive oxygen species (ROS) generation in cancer cells, leading to lipid peroxidation and oxidative stress. Scavengers like N-acetylcysteine (NAC) reduce its cytotoxicity, confirming ROS-mediated apoptosis. Enzymatic assays (e.g., superoxide dismutase, catalase) reveal disrupted antioxidant defense systems in treated lymphoma cells .

Q. How do nanoparticle conjugates affect its pharmacokinetics and hepatotoxicity?

Polymeric nanoparticles (e.g., PEG-PN-Th1) improve tumor targeting but may exacerbate hepatotoxicity. In vivo studies in mice with grafted NK/Ly lymphoma monitor:

  • Hematological parameters : Red/white blood cell counts to assess hematopoietic suppression.
  • Liver enzymes : ALT/AST levels to detect hepatocyte damage.
  • Histopathology : To evaluate ultrastructural changes in liver tissues .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Discrepancies often arise from differences in bioavailability and metabolism. A combinatorial approach is recommended:

  • In vitro : Dose-response curves with ROS scavengers to isolate mechanisms.
  • In vivo : Pharmacokinetic studies (e.g., HPLC-MS) to measure plasma/tissue concentrations.
  • Metabolite profiling : Identify active/toxic metabolites using LC-MS/MS .

Q. What experimental designs optimize its therapeutic index?

  • Polymer conjugation : PEG-based carriers (e.g., poly(PEGMA-co-DMM)) enhance solubility and reduce systemic exposure. Biodistribution studies using radiolabeled compounds can validate tumor accumulation .
  • Dose fractionation : Split dosing regimens in murine models mitigate hepatotoxicity while maintaining efficacy .

Q. How does substitution on the chlorophenyl ring influence electronic properties?

³⁵Cl NQR spectroscopy and crystallography show that electron-withdrawing groups (e.g., Cl, CF₃) increase resonance frequencies (e.g., 34.5–36.2 MHz for N-(2-chlorophenyl)acetamide). Alkyl groups reduce frequencies by ~2 MHz, altering charge distribution and hydrogen-bonding networks in the crystal lattice .

Methodological Tables

Table 1 : Key Structural Parameters from X-ray Crystallography (Analog Compounds)

CompoundCrystal SystemBond Length C(S)-C(O) (Å)Reference
N-(2-chlorophenyl)acetamideMonoclinic1.48
N-(2,6-dichlorophenyl)benzamideTetragonal1.52

Table 2 : In Vitro Cytotoxicity of Analog Compounds (NK/Ly Lymphoma Cells)

CompoundIC₅₀ (µM)ROS Increase (Fold)Reference
BF1 (thiazole analog)102.5
PEG-PN-Th1 conjugate53.8

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